4-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine
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Overview
Description
4-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This particular compound is known for its vibrant color and is often used in dyeing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-methylaniline to form a diazonium salt. This intermediate is then coupled with naphthalen-1-amine under alkaline conditions to yield the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict temperature control and the use of efficient mixing techniques to facilitate the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens or sulfonic acids are used under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
4-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a dye in various analytical techniques.
Biology: Employed in staining biological specimens.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of colored materials and textiles.
Mechanism of Action
The compound exerts its effects primarily through its azo group. The N=N bond can interact with various molecular targets, leading to changes in the electronic structure of the compound. This interaction can result in the absorption of specific wavelengths of light, giving the compound its characteristic color. Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-Methoxyphenyl)diazenyl]naphthalen-1-amine
- 4-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-1-amine
- 4-[(E)-(4-Bromophenyl)diazenyl]naphthalen-1-amine
Uniqueness
4-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine is unique due to the presence of the methyl group on the phenyl ring. This methyl group can influence the electronic properties of the compound, affecting its reactivity and color properties. Compared to its analogs, this compound may exhibit different solubility and stability characteristics .
Properties
CAS No. |
61413-74-9 |
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Molecular Formula |
C17H15N3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-[(4-methylphenyl)diazenyl]naphthalen-1-amine |
InChI |
InChI=1S/C17H15N3/c1-12-6-8-13(9-7-12)19-20-17-11-10-16(18)14-4-2-3-5-15(14)17/h2-11H,18H2,1H3 |
InChI Key |
SAOAFIHEKSQOEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N |
Origin of Product |
United States |
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